molecular formula C20H24O4 B039320 5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione CAS No. 113122-50-2

5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione

Cat. No. B039320
M. Wt: 328.4 g/mol
InChI Key: YENFFEBXHXPBJD-UHFFFAOYSA-N
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Description

5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione is a complex organic compound . It is available for purchase from various chemical suppliers. More detailed information about this compound, including its characteristics, safety, usage, and more can be found in the MSDS/SDS .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The name suggests that it is a pentacyclic compound, meaning it contains five rings . More detailed structural information, including its molar weight, SMILES code, and IUPAC name, can be found in various chemical databases .

Scientific Research Applications

  • Complex Polycyclic Skeletons : A study by Lu et al. (2007) identified a newly found alkaloid with a complex polycyclic skeleton, emphasizing the structural complexity and potential biological relevance of such compounds.

  • Reactivity Studies : Research by Brown, Burge, and Collins (1984) explored the reactivity of similar compounds, contributing to the understanding of chemical behaviors and potential applications in synthetic chemistry.

  • Dehydration and Structural Transformations : The work of Falshaw and Franklinos (1984) focused on dehydration reactions and structural transformations, offering insights into chemical processes that could be relevant for various synthetic applications.

  • Synthesis of Cyclobutenediones : Xu et al. (1991) conducted a study on the synthesis of substituted cyclobutenediones, highlighting the versatility of compounds like 3-ethenyl-4-methoxycyclobutene-1,2-dione in synthesizing a variety of other ring systems. This study sheds light on the potential synthetic utility of related compounds (Xu et al., 1991).

  • Synthesis and Conversion to Other Compounds : Research by Liu et al. (2003) on dimethyl squarate and its conversion to related compounds, including 3-ethenyl-4-methoxycyclobutene-1,2-dione, underscores the significance of these compounds in synthetic chemistry.

  • Face Selectivity in Diels-Alder Additions : Meerpoel et al. (1994) studied the face selectivity of Diels-Alder additions to similar compounds, providing valuable information for synthetic strategies involving such reactions (Meerpoel et al., 1994).

  • Conformational Analysis : A study by Grützmacher and Neumann (1993) on the conformation of methylated metacyclophan-10-enes offers insights into the stereochemical aspects of similar compounds.

Future Directions

The future directions for the use and study of this compound are not specified in the search results. The potential applications and research directions would depend on the compound’s properties and efficacy in its intended use .

properties

IUPAC Name

5-ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-4-17(2)7-6-13-12(10-17)14(21)20(23)15-18(3,16(22)24-20)8-5-11-9-19(11,13)15/h4,10-11,13,15,23H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENFFEBXHXPBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)C(=O)C3(C4C25CC5CCC4(C(=O)O3)C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921001
Record name 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myrocin C

CAS RN

113122-50-2
Record name Myrocin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113122502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Reactant of Route 2
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Reactant of Route 3
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Reactant of Route 4
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Reactant of Route 5
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Reactant of Route 6
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione

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